molecular formula C6H13O5P B1594137 Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester CAS No. 39118-50-8

Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester

Cat. No.: B1594137
CAS No.: 39118-50-8
M. Wt: 196.14 g/mol
InChI Key: GRKZBWJKCYATKH-UHFFFAOYSA-N
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Description

Structure and Formula:
This compound is a dimethyl ester derivative of phosphonic acid with a (2-(acetyloxy)ethyl) substituent. Its molecular formula is C₇H₁₃O₆P, and its molecular weight is approximately 212 g/mol. The structure comprises a central phosphorus atom bonded to two methoxy groups (dimethyl ester), a phosphoryl oxygen, and a (2-(acetyloxy)ethyl) group. The substituent includes an ethyl chain terminated with an acetyloxy (OAc) group, introducing both hydrophilic (ester) and hydrophobic (alkyl) properties.

Properties

IUPAC Name

2-dimethoxyphosphorylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13O5P/c1-6(7)11-4-5-12(8,9-2)10-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZBWJKCYATKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192368
Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
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Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39118-50-8
Record name Dimethyl P-[2-(acetyloxy)ethyl]phosphonate
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Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
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Record name Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
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Record name Dimethyl (2-acetoxyethyl)phosphonate
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Record name Dimethyl (2-acetoxyethyl)phosphonate
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Biological Activity

Phosphonic acid derivatives, particularly those with ester functionalities, have garnered significant interest due to their diverse biological activities. The compound Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester is a notable example. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C₆H₁₃O₅P
  • Molecular Weight : 194.14 g/mol
  • Structure : The compound features a phosphonic acid moiety with an acetyloxyethyl group and two methyl esters.

Synthesis Approaches

The synthesis of phosphonic acid esters often involves selective esterification techniques. Recent studies have highlighted various methods for synthesizing such compounds efficiently:

  • Selective Esterification : Using triethyl orthoacetate as a reagent has shown high selectivity for monoesters over diesters in reactions involving phosphonic acids. This method allows for the formation of the desired esters with yields exceeding 80% under optimized conditions .
  • Enzymatic Resolution : Enzymatic methods have also been explored for producing enantiomerically pure phosphonic acids, showcasing the potential for high stereoselectivity in biological applications .

Biological Activity

Phosphonic acid derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Some studies indicate that phosphonic acid derivatives can enhance antioxidant activity in biological systems by increasing levels of glutathione and other protective molecules .
  • Inhibition of Enzymatic Activity : Certain phosphonates have been shown to inhibit specific enzymes, making them candidates for therapeutic applications. For instance, they can act as inhibitors of prostatic acid phosphatase, which is relevant in prostate cancer research .
  • Antimicrobial Activity : Research on similar compounds suggests potential antimicrobial properties, which could be beneficial in developing new antibiotics .

Case Studies

  • Antioxidant Activity Study : A study demonstrated that phosphonic acid derivatives could significantly increase intracellular glutathione levels, suggesting their role as effective antioxidants .
  • Enzyme Inhibition : In vitro studies have shown that certain phosphonates exhibit potent inhibition against prostatic acid phosphatase with IC₅₀ values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment .
  • Synthesis and Biological Evaluation : A comprehensive evaluation of various synthesized phosphonates revealed that modifications at the ester or alkyl groups can significantly affect their biological activity and selectivity towards enzyme targets .

Data Summary

PropertyValue
Molecular FormulaC₆H₁₃O₅P
Molecular Weight194.14 g/mol
Antioxidant ActivityIncreases glutathione levels
Enzyme Inhibition (IC₅₀)Low micromolar range
Synthesis Yield>80% (selective conditions)

Scientific Research Applications

"Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester," also known as Dimethyl P-[2-(acetyloxy)ethyl]phosphonate, is a versatile compound utilized in chemical synthesis . Phosphonic acid derivatives exhibit a wide range of biological activities, including antioxidant properties. Certain phosphonates have been shown to inhibit specific enzymes, making them candidates for therapeutic applications.

Here's a detailed overview of the applications of this compound:

Preparation of Hydroxyalkyl Phosphonic Acid

  • Reaction Use The preparation of a hydroxyalkyl phosphonic acid using an acid functionalized ion exchange resin .
  • Binders The phosphonic acid monomer 2-(methacryloyloxy)alkyl phosphonic acid (MEP) is useful in the preparation of binders that adsorb to the surfaces of TiO2 particles . Latexes functionalized with MEP have shown excellent heat age stability, hiding, and tint strength .
  • Production MEP can be prepared by reacting hydroxyethyl phosphonic acid with methacrylic acid at a high temperature and sub-atmospheric pressure .
  • Precursor The present invention addresses a need in the art by providing a process for converting a phosphonate, which is a hydroxyalkyl- or acyloxyalkyl-phosphonate, to a hydroxyalkyl phosphonic acid comprising the step of contacting together water, the phosphonate, and a sulfonated or phosphonated heterogeneous catalyst under conditions sufficient to convert at least 50% of the phosphonate to the hydroxyalkyl phosphonic acid . An example of a preferred hydroxyalkyl phosphonic ester is dimethyl-2-(acetyloxy)ethyl phosphonate; a preferred hydroxyalkyl phosphonic acid is 2-hydroxyethyl phosphonic acid .

Biological activities

  • Antioxidant Properties Some studies indicate that phosphonic acid derivatives exhibit antioxidant properties.
  • Enzyme Inhibition Certain phosphonates have been shown to inhibit specific enzymes, making them candidates for therapeutic applications.

Additional points

  • Chemical formula The compound has the chemical formula C4H11O3PC_4H_{11}O_3P .
  • Alternative names this compound is also known under the CAS registry number 39118-50-8 .

Comparison with Similar Compounds

Comparison with Similar Phosphonic Acid Esters

Structural and Functional Differences

The following compounds are structurally related but differ in substituents, ester groups, and applications:

Table 1: Comparative Overview of Phosphonic Acid Esters
Compound Name Molecular Formula Molecular Weight Ester Groups Substituent Features Key Properties/Applications Reference
Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester C₇H₁₃O₆P ~212 Dimethyl Acetyloxyethyl (ester group) Intermediate in organic synthesis; potential plasticizer Estimated
Phosphonic acid, (2-hydroxy-2-phenylpropyl)-, dimethyl ester C₁₁H₁₇O₄P 244.22 Dimethyl Hydroxyl, phenylpropyl Enhanced hydrophobicity; pharmaceutical intermediates
Diethyl 2-oxohexylphosphonate C₁₀H₂₁O₄P 236.24 Diethyl Ketone (2-oxohexyl) Reactivity at ketone for nucleophilic additions
Phosphonic acid, (2,2-difluoroethyl)-, diethyl ester C₆H₁₃F₂O₃P 202.14 Diethyl Difluoroethyl (electron-withdrawing) Increased acidity; agrochemical applications
Phosphonic acid, (2-chloroethyl)-, diethyl ester C₆H₁₃ClO₃P 215.59 Diethyl Chloroethyl (leaving group) Substitution reactions; polymer crosslinking

Reactivity and Stability

  • Target Compound : The acetyloxy group is susceptible to hydrolysis under acidic/basic conditions, releasing acetic acid and forming a phosphonic acid derivative. This contrasts with chloroethyl () and difluoroethyl () analogs, where substituents favor nucleophilic substitution or stability under harsh conditions.
  • Diethyl vs. Dimethyl Esters : Diethyl esters (e.g., ) are more lipophilic and less volatile than dimethyl esters, influencing their use in extraction processes (e.g., P507 in metal ion extraction ).

Industrial Use :

  • Plasticizers : Dimethyl esters of phosphonic acids are explored as alternatives to phthalates due to their stability and low toxicity.
  • Coordination Chemistry : The phosphoryl oxygen can chelate metal ions, useful in catalysis or wastewater treatment (e.g., P204 analogs in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, (2-(acetyloxy)ethyl)-, dimethyl ester

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